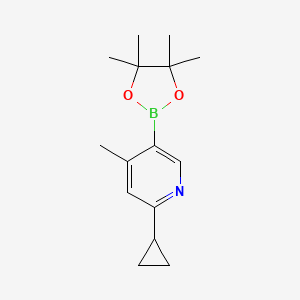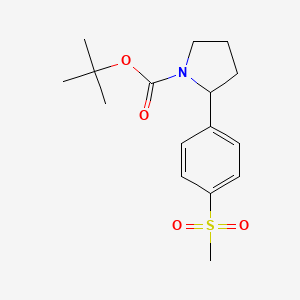
3-Hydroxy-2-methyl-4-oxo-N-propylpyridine-1(4H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclohexane core, which is fused with an ethyl and a methylphenyl group. The stereochemistry of the compound is specified by the (1S,4S,5R) configuration, indicating the spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Transformations: Introduction of the ethyl and methylphenyl groups through various functional group transformations.
Stereoselective Synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: A related compound with a similar bicyclic structure but different functional groups.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with an oxabicycloheptane core.
Uniqueness
The uniqueness of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
521269-66-9 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-4-oxo-N-propylpyridine-1-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-3-5-11-10(15)12-6-4-8(13)9(14)7(12)2/h4,6,14H,3,5H2,1-2H3,(H,11,15) |
Clé InChI |
IEINKYOLHXFSIH-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N1C=CC(=O)C(=C1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)


![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)


![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)


![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
